Dibucaína

Descripción general

Descripción

La cinchocaína, también conocida como dibucaína, es un anestésico local amídico. Es uno de los anestésicos locales de acción prolongada más potentes y tóxicos. La cinchocaína se utiliza principalmente para la anestesia espinal y tópica . Se vende bajo varios nombres comerciales, incluidos Cincain, Nupercainal, Nupercaine y Sovcaine .

Mecanismo De Acción

La cinchocaína ejerce sus efectos bloqueando la vía de las señales de dolor a lo largo de los nervios. Inhibe la conducción de los impulsos nerviosos al disminuir la permeabilidad de la membrana de las células nerviosas a los iones sodio . Esto evita la acumulación y transmisión de señales eléctricas a lo largo de las fibras nerviosas al cerebro . Los efectos de la cinchocaína son reversibles, y la función nerviosa normal se restaura una vez que el fármaco se metaboliza y elimina del cuerpo .

Aplicaciones Científicas De Investigación

La cinchocaína tiene varias aplicaciones de investigación científica, que incluyen :

Análisis Bioquímico

Biochemical Properties

Dibucaine plays a significant role in biochemical reactions. It interacts with enzymes such as Butyrylcholinesterase (BChE) and Pseudocholinesterase (PChE) . The interaction with these enzymes is critical for its function as an anesthetic. Dibucaine inhibits these enzymes, affecting the metabolism of certain drugs and substances in the body .

Cellular Effects

Dibucaine influences cell function by impacting cell signaling pathways and cellular metabolism. Its primary effect is the inhibition of BChE and PChE enzymes, which leads to prolonged muscle paralysis . This effect is critical in its role as a local anesthetic.

Molecular Mechanism

At the molecular level, Dibucaine exerts its effects through binding interactions with biomolecules, specifically BChE and PChE enzymes . By inhibiting these enzymes, Dibucaine impacts the metabolism of certain drugs, leading to its anesthetic effects .

Dosage Effects in Animal Models

The effects of Dibucaine can vary with different dosages in animal models. High doses can lead to prolonged muscle paralysis due to the inhibition of BChE and PChE enzymes

Metabolic Pathways

Dibucaine is involved in the metabolic pathways related to the metabolism of certain drugs and substances. It interacts with BChE and PChE enzymes, affecting the metabolism of drugs like succinylcholine .

Métodos De Preparación

La cinchocaína se puede sintetizar mediante un proceso de varios pasos que implica los siguientes pasos :

Formación de 2-cloro-N-[2-(dietilamino)etil]-4-quinolinocarboxamida: El ácido quinolina carboxílico se hace reaccionar con cloruro de tionilo en tolueno para formar el cloruro de ácido correspondiente. Este intermedio luego se hace reaccionar con N,N-dietilamina para formar 2-cloro-N-[2-(dietilamino)etil]-4-quinolinocarboxamida.

Formación de cinchocaína: El intermedio luego se hace reaccionar con n-butanol y n-butóxido de sodio en condiciones de reflujo para formar cinchocaína.

Formación de clorhidrato de cinchocaína: La cinchocaína luego se convierte en su sal de clorhidrato reaccionando con ácido clorhídrico en un solvente apropiado.

Análisis De Reacciones Químicas

La cinchocaína experimenta varias reacciones químicas, que incluyen:

Oxidación: La cinchocaína se puede oxidar en condiciones específicas para formar derivados de quinolina.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de quinolina.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de quinolina, lo que lleva a la formación de varios derivados.

Los reactivos comunes utilizados en estas reacciones incluyen cloruro de tionilo, N,N-dietilamina, n-butanol y n-butóxido de sodio . Los principales productos formados a partir de estas reacciones son derivados de quinolina y clorhidrato de cinchocaína .

Comparación Con Compuestos Similares

La cinchocaína es similar a otros anestésicos locales, como la benzocaína, la lidocaína y la procaína . es único en su potencia y duración de acción. La cinchocaína es uno de los anestésicos locales más potentes y de acción prolongada, lo que la hace adecuada para aplicaciones médicas específicas donde se requiere anestesia prolongada . Otros compuestos similares incluyen :

Benzocaína: Se utiliza para el alivio temporal del dolor y la picazón.

Lidocaína: Se utiliza comúnmente para la anestesia local en procedimientos quirúrgicos menores.

Procaína: Se utiliza para la anestesia de infiltración y la anestesia de bloqueo nervioso.

Las propiedades únicas de la cinchocaína la convierten en un compuesto valioso tanto en entornos médicos como de investigación.

Propiedades

IUPAC Name |

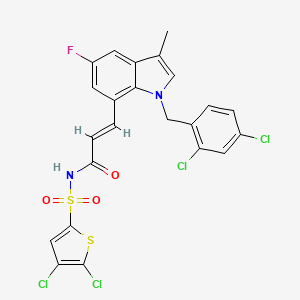

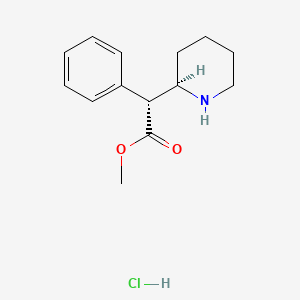

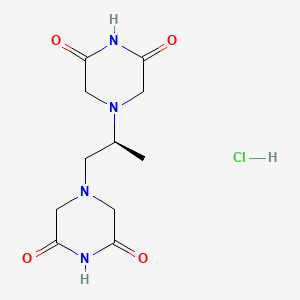

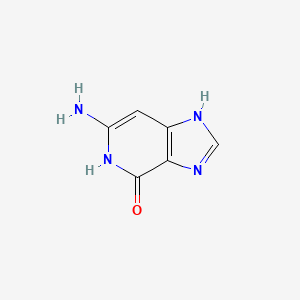

2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFQVTATUTYEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045271 | |

| Record name | Dibucaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dibucaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>51.5 [ug/mL] (The mean of the results at pH 7.4), Hydroscopic crystals; decomp @ 90-98 °C; faintly alkaline to litmus (aq soln, 1 in 20); freely sol in alc, acetone, chloroform; sol in 0.5 part water; slightly sol in benzene, ethyl acetate, toluene (on warming); insol in ether, oils /Dibucaine hydrochloride/, INSOL IN WATER; SOL IN ETHANOL, CHLOROFORM, ETHER, PETROLEUM ETHER, Soluble in alcohol and acetone; slightly soluble in water., 3.89e-02 g/L | |

| Record name | SID855529 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Cinchocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIBUCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibucaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions through sodium channel inhibition. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade., ... PREVENT THE GENERATION & THE CONDUCTION OF THE NERVE IMPULSE. THEIR PRIMARY SITE OF ACTION IS THE CELL MEMBRANE. ... BLOCK CONDUCTION BY DECREASING OR PREVENTING THE TRANSIENT INCREASE IN THE PERMEABILITY OF EXCITABLE MEMBRANES TO NA IONS THAT IS NORMALLY PRODUCED BY A SLIGHT DEPOLARIZATION ... /LOCAL ANESTHETICS/, AS ANESTHETIC ACTION PROGRESSIVELY DEVELOPS IN A NERVE, THE THRESHOLD FOR ELECTRICAL EXCITABILITY GRADUALLY INCREASES, THE RATE OF RISE OF THE ACTION POTENTIAL DECLINES, IMPULSE CONDUCTION SLOWS, & THE SAFETY FACTOR FOR CONDUCTION DECREASES; THESE FACTORS DECREASE PROBABILITY OF PROPAGATION OF THE ACTION POTENTIAL, AND NERVE CONDUCTION FAILS. /LOCAL ANESTHETICS/, ... CAN BLOCK K ION CHANNELS. ... BLOCKADE OF CONDUCTION IS NOT ACCOMPANIED BY ANY LARGE OR CONSISTENT CHANGE IN RESTING MEMBRANE DUE TO BLOCK OF K ION CHANNELS. /LOCAL ANESTHETICS/, ... SITE AT WHICH LOCAL ANESTHETICS ACT, AT LEAST IN THEIR CHARGED FORM, IS ACCESSIBLE ONLY FROM THE INNER SURFACE OF THE MEMBRANE. ... LOCAL ANESTHETICS APPLIED EXTERNALLY FIRST MUST CROSS THE MEMBRANE BEFORE THEY CAN EXERT A BLOCKING ACTION. /LOCAL ANESTHETICS/, ... ACT ON ANY PART OF NERVOUS SYSTEM & ON EVERY TYPE OF NERVE FIBER. /LOCAL ANESTHETICS/ | |

| Record name | Cinchocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIBUCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or almost colorless powder | |

CAS No. |

85-79-0 | |

| Record name | Dibucaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibucaine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dibucaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibucaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6JW2TJG99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibucaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99-101 °C (HCl salt), 64 °C, Melting point: 62-65 °C, 99 - 101 °C (hydrochloride salt) | |

| Record name | Cinchocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIBUCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibucaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dibucaine primarily targets sodium channels, inhibiting their function and thereby blocking nerve impulse transmission. [] This inhibition is concentration-dependent, with higher concentrations leading to more potent blockade. []

A: Yes, research suggests that dibucaine can also interact with potassium channels [] and calcium channels, [] although its effects on sodium channels are considered primary for its anesthetic action.

A: Dibucaine is an amphiphilic molecule, meaning it possesses both hydrophilic and hydrophobic regions. This allows it to interact with cell membranes, potentially altering their fluidity and affecting the function of embedded proteins like ion channels. [, , , ]

A: Research indicates that dibucaine can influence intracellular signaling cascades, particularly the mitogen-activated protein (MAP) kinase pathway. [] This pathway plays a crucial role in various cellular processes, including synaptic plasticity and gene expression.

A: Studies have shown that dibucaine can trigger apoptosis in certain cell types, including platelets. [] This effect is thought to be linked to its ability to activate calpain, a calcium-dependent protease. []

A: Dibucaine has a molecular formula of C20H29N3O2 and a molecular weight of 343.46 g/mol. []

A: Dibucaine consists of a quinoline ring system, an amide linkage, and a tertiary amine group. These structural elements contribute to its physicochemical properties and biological activity. [, , ]

A: Dibucaine can undergo degradation under high-pressure steam sterilization, leading to the formation of impurities like 2-hydroxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamine (debutyl-dibucaine). []

A: Yes, research has shown that optimizing sterilization conditions, particularly time and temperature, can minimize dibucaine degradation and maintain the purity of its injectable solutions. []

ANone: Dibucaine is not typically recognized for having catalytic properties or applications. Its primary mode of action involves binding to and inhibiting target proteins rather than catalyzing chemical reactions.

ANone: While specific computational studies on dibucaine were not identified in the provided abstracts, computational approaches like molecular docking and molecular dynamics simulations could be employed to investigate its interactions with target proteins and membranes at a molecular level.

A: The presence of the butyl chain in dibucaine's structure contributes to its increased potency compared to other local anesthetics lacking this feature. [, ] Modifications to this chain could potentially impact its anesthetic activity.

A: Dibucaine's stability and activity are influenced by pH. Its degradation during sterilization is affected by pH conditions, and its membrane interactions and anesthetic effects are also modulated by pH changes. [, ]

A: Dibucaine is typically formulated as the hydrochloride salt for clinical use. This formulation enhances its water solubility, making it suitable for parenteral administration. []

ANone: Dibucaine is a potent pharmaceutical agent and its handling, storage, and disposal are subject to regulations governing pharmaceuticals and hazardous substances. Specific regulations may vary based on location and intended use.

A: Dibucaine is primarily metabolized in the liver, with several metabolites detected in the urine of patients who have received the drug. [] The major metabolites include M-4, M-8, and M-10. []

A: Dibucaine and its metabolites are primarily excreted in the urine. []

A: Yes, dibucaine has been investigated in animal models, particularly for its potential to mitigate the effects of spreading depolarization in stroke models. [] Results suggest that dibucaine may offer neuroprotective effects by reducing spreading depolarization-induced dendritic injury. []

A: While dibucaine itself is not hydrolyzed by plasma cholinesterase (as it is an amide), it can inhibit the enzyme's activity. [] This inhibition is utilized in the dibucaine number test to identify individuals with atypical forms of plasma cholinesterase. [, ]

A: While dibucaine is primarily known for its local anesthetic properties, its interactions with various cellular processes suggest potential applications beyond anesthesia. For example, its ability to modulate ion channels and intracellular signaling pathways warrants further investigation for potential therapeutic benefits in other areas, such as neuroprotection. []

A: Dibucaine, particularly at high concentrations, can exhibit neurotoxic effects. [, ] Studies using isolated nerve preparations have shown that dibucaine can suppress nerve conduction in a dose-dependent manner, with irreversible damage observed at higher concentrations. []

A: Case reports have documented the development of cauda equina syndrome following spinal anesthesia with dibucaine. [] While the exact mechanism remains unclear, potential factors include direct neurotoxicity from high dibucaine concentrations or maldistribution within the subarachnoid space. []

A: Dibucaine has been reported to cause photoallergic reactions in some individuals. [] The photosensitivity appears to be triggered by long-wave ultraviolet (UVA) radiation, which dibucaine can absorb. [] This highlights the importance of considering potential photosensitivity risks when using dibucaine.

A: Dibucaine's delivery can be influenced by its formulation and route of administration. For example, its formulation as the hydrochloride salt enhances its water solubility, making it suitable for injections. [] Additionally, the use of drug delivery systems, such as liposomes or nanoparticles, could potentially improve its targeting to specific tissues and reduce systemic side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylethan-1-amine dihydrochloride](/img/structure/B1670362.png)